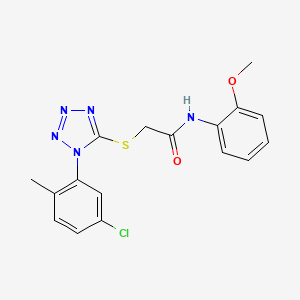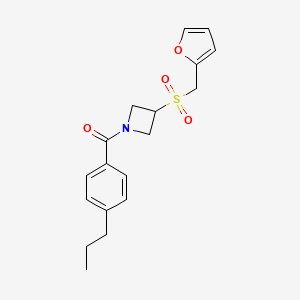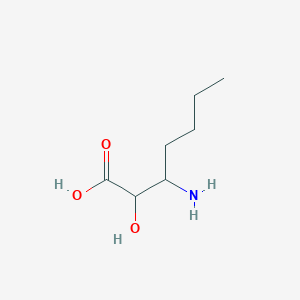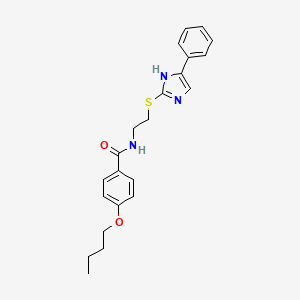
3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is commonly referred to as BPP, and it has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of BPP involves its ability to modulate the activity of certain neurotransmitters, particularly dopamine and glutamate. BPP acts as a positive allosteric modulator of the dopamine D1 receptor, which is involved in the regulation of various physiological processes, including movement, cognition, and motivation. Additionally, BPP has been shown to modulate the activity of the glutamate NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects, including its ability to modulate the activity of certain neurotransmitters, as well as its potential therapeutic applications in the treatment of various neurological disorders. Additionally, BPP has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BPP in lab experiments is its ability to modulate the activity of certain neurotransmitters, which may provide insights into the underlying mechanisms of various neurological disorders. Additionally, BPP has been shown to have potential therapeutic applications in the treatment of various neurological disorders, which may provide a basis for the development of new treatments. However, one of the main limitations of using BPP in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research related to BPP, including its potential therapeutic applications in the treatment of various neurological disorders, as well as its potential use as a tool for studying the underlying mechanisms of these disorders. Additionally, further research is needed to better understand the mechanism of action of BPP, as well as its potential side effects and toxicity. Finally, there is a need for the development of new and improved synthesis methods for BPP, which may facilitate its use in various applications.
Synthesis Methods
The synthesis method for BPP involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the synthesis of 3-(benzyloxy)-4-methoxybenzaldehyde, which is then reacted with pyridine-2-carboxaldehyde to form 3-(3-(benzyloxy)-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. This compound is then reacted with 3-pyrrolidin-1-ylpropan-1-amine to form the final product, 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide.
Scientific Research Applications
BPP has been extensively studied for its potential application in scientific research, particularly in the field of neuroscience. It has shown promising results in studies related to its ability to modulate the activity of certain neurotransmitters, such as dopamine and glutamate. Additionally, BPP has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
Properties
IUPAC Name |
3-(4-methoxy-3-phenylmethoxyphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-31-23-12-10-20(17-24(23)32-19-21-7-3-2-4-8-21)11-13-26(30)28-22-14-16-29(18-22)25-9-5-6-15-27-25/h2-10,12,15,17,22H,11,13-14,16,18-19H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQMDAQISDIGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2CCN(C2)C3=CC=CC=N3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-phenoxyazetidin-2-one](/img/structure/B2910368.png)

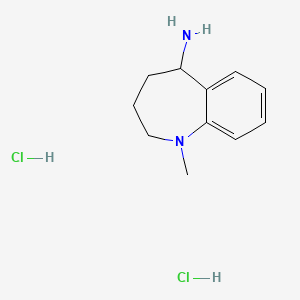
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2910373.png)
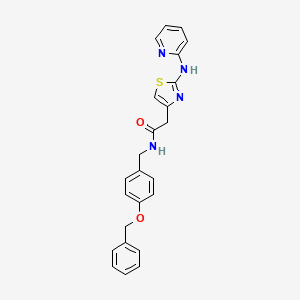

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2910377.png)
![tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2910379.png)
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-pyridinyl)-2-propen-1-one](/img/structure/B2910380.png)
